molecular formula C14H20O4 B12524586 3-(3-Hydroxypropoxy)propyl 2-methylbenzoate CAS No. 674799-32-7

3-(3-Hydroxypropoxy)propyl 2-methylbenzoate

Cat. No.: B12524586
CAS No.: 674799-32-7
M. Wt: 252.31 g/mol
InChI Key: PVKOGVPIKWHKSR-UHFFFAOYSA-N
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Description

3-(3-Hydroxypropoxy)propyl 2-methylbenzoate is an organic compound with the molecular formula C13H18O4 It is a derivative of benzoic acid and is characterized by the presence of a hydroxypropoxy group attached to the propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxypropoxy)propyl 2-methylbenzoate typically involves the esterification of 2-methylbenzoic acid with 3-(3-hydroxypropoxy)propanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxypropoxy)propyl 2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

Scientific Research Applications

3-(3-Hydroxypropoxy)propyl 2-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Hydroxypropoxy)propyl 2-methylbenzoate involves its interaction with specific molecular targets. The hydroxypropoxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active components that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Hydroxypropoxy)propyl benzoate
  • 3-(3-Hydroxypropoxy)propyl 4-methylbenzoate
  • 3-(3-Hydroxypropoxy)propyl 2-chlorobenzoate

Uniqueness

3-(3-Hydroxypropoxy)propyl 2-methylbenzoate is unique due to the presence of the 2-methyl group on the benzoate ring, which can influence its reactivity and interactions with other molecules.

Properties

CAS No.

674799-32-7

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

3-(3-hydroxypropoxy)propyl 2-methylbenzoate

InChI

InChI=1S/C14H20O4/c1-12-6-2-3-7-13(12)14(16)18-11-5-10-17-9-4-8-15/h2-3,6-7,15H,4-5,8-11H2,1H3

InChI Key

PVKOGVPIKWHKSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)OCCCOCCCO

Origin of Product

United States

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